nu6102

Catalog No.
S537805
CAS No.
444722-95-6
M.F
C18H22N6O3S
M. Wt
402.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
nu6102

CAS Number

444722-95-6

Product Name

nu6102

IUPAC Name

4-[[6-(cyclohexylmethoxy)-7H-purin-2-yl]amino]benzenesulfonamide

Molecular Formula

C18H22N6O3S

Molecular Weight

402.5 g/mol

InChI

InChI=1S/C18H22N6O3S/c19-28(25,26)14-8-6-13(7-9-14)22-18-23-16-15(20-11-21-16)17(24-18)27-10-12-4-2-1-3-5-12/h6-9,11-12H,1-5,10H2,(H2,19,25,26)(H2,20,21,22,23,24)

InChI Key

OWXORKPNCHJYOF-UHFFFAOYSA-N

SMILES

C1CCC(CC1)COC2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)S(=O)(=O)N

Solubility

Soluble in DMSO

Synonyms

NU6102, O(6)-cyclohexylmethoxy-2-(4'-sulfamoylanilino)purine

Canonical SMILES

C1CCC(CC1)COC2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)S(=O)(=O)N

Description

The exact mass of the compound O6-Cyclohexylmethoxy-2-(4'-sulphamoylanilino) purine is 402.1474 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Nu6102, chemically known as 4-((6-(Cyclohexylmethoxy)-9H-purin-2-yl)amino)benzenesulfonamide, is a selective inhibitor of cyclin-dependent kinases 1 and 2 (CDK1 and CDK2). This compound has gained attention in the field of cancer research due to its role in regulating cell cycle progression by inhibiting these key kinases, which are essential for the transition between different phases of the cell cycle. The specificity of Nu6102 for CDK2 over CDK1 makes it a valuable tool for studying the functions of these kinases in cellular processes and potential therapeutic applications in oncology .

Nu6102 primarily acts by competing with adenosine triphosphate (ATP) for binding at the ATP-binding site of cyclin-dependent kinases. This competitive inhibition results in a decrease in kinase activity, thereby affecting downstream signaling pathways critical for cell division and proliferation. Research has shown that Nu6102 can effectively inhibit CDK2, leading to alterations in the phosphorylation state of various substrates involved in the cell cycle, particularly during DNA replication .

The biological activity of Nu6102 has been extensively studied, revealing its potent inhibitory effects on CDK2. In vitro studies have demonstrated that Nu6102 selectively inhibits the growth of wild-type mouse embryo fibroblasts while having less effect on knockout variants lacking CDK2. This selectivity underscores its potential as a therapeutic agent targeting cancers that exhibit overactive CDK2 signaling . Additionally, Nu6102 has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting its utility in cancer treatment strategies .

  • Formation of the Purine Core: The imidazo[1,2-c]pyrimidin-5(6H)-one structure is synthesized through condensation reactions.
  • Substitution Reactions: Introduction of the cyclohexylmethoxy group at specific positions on the purine core.
  • Final Coupling: The sulfonamide moiety is attached to complete the structure.

These synthetic routes are optimized for yield and purity to ensure the compound's efficacy as a kinase inhibitor .

Nu6102 has significant applications in both research and potential therapeutic contexts:

  • Cancer Research: It serves as a model compound for studying CDK inhibition and its implications in cancer biology.
  • Drug Development: Due to its selective inhibition profile, Nu6102 is being explored as a lead compound for developing new anticancer therapies aimed at targeting CDK pathways.
  • Chemical Biology: It is used as a tool compound to dissect the roles of CDK1 and CDK2 in various cellular processes including DNA replication and repair .

Interaction studies involving Nu6102 have highlighted its specificity towards CDK2 compared to other kinases. These studies utilize techniques such as co-crystallization with CDK proteins to elucidate binding mechanisms and conformational changes upon inhibitor binding. The results indicate that while many inhibitors may exhibit broad-spectrum activity against multiple kinases, Nu6102's design allows it to selectively target CDK2 without significantly affecting CDK1 under physiological conditions .

Several compounds exhibit structural and functional similarities to Nu6102, particularly within the class of cyclin-dependent kinase inhibitors. Here are some notable examples:

Compound NameStructure TypeSelectivityUnique Features
RoscovitinePurine derivativeCDK1/CDK2Broad-spectrum kinase inhibitor; induces apoptosis in cancer cells
PalbociclibPyridopyrimidineSelective for CDK4/6Approved for breast cancer treatment; targets specific cyclin-dependent kinase pathways
DinaciclibIndole derivativeBroad-spectrumPotent against multiple cyclin-dependent kinases; used in clinical trials for various cancers
FlavopiridolFlavonoidBroad-spectrumFirst-in-class CDK inhibitor; affects multiple signaling pathways

Nu6102's uniqueness lies in its preferential inhibition of CDK2 over CDK1, allowing researchers to investigate specific roles of these kinases without confounding effects from non-selective inhibitors .

The synthetic chemistry and production methodologies for Nu6102 (6-cyclohexylmethoxy-2-(4′-sulfamoylanilino)purine) involve sophisticated multi-step synthesis pathways that have been optimized through extensive research and development. Nu6102 represents a highly potent cyclin-dependent kinase inhibitor with remarkable selectivity profiles, necessitating precise synthetic approaches for its preparation [1] [2].

Multi-step Synthesis Pathway Optimization

The optimization of multi-step synthesis pathways for Nu6102 has been a critical area of investigation, involving systematic improvements to reaction conditions, catalyst selection, and intermediate handling procedures. The development of efficient synthetic routes has focused on maximizing overall yield while maintaining product purity and minimizing byproduct formation [3] [4].

Modern approaches to multi-step synthesis optimization have incorporated automated continuous flow platforms that enable simultaneous optimization of telescoped reactions. These platforms utilize Bayesian optimization algorithms to identify optimal reaction conditions within practical time frames, allowing for the identification of global process optima through systematic exploration of reaction parameters [5]. The integration of process analytical technology, including Fourier-transform infrared spectroscopy and high-performance liquid chromatography-mass spectrometry, provides real-time monitoring capabilities that enhance the efficiency of optimization campaigns [3].

The optimization process typically involves the systematic variation of multiple parameters including temperature, residence time, catalyst loading, and solvent composition. For purine-based compounds like Nu6102, particular attention must be paid to the stability of the purine ring system under various reaction conditions, as well as the regioselectivity of substitution reactions [6]. The use of multipoint sampling techniques enables accurate quantification of intermediate species, providing critical insights into reaction pathways and enabling the identification of favorable competing pathways that may lead to improved overall yields [5].

Key Intermediate Compounds in Purine Derivative Synthesis

The synthesis of Nu6102 involves several critical intermediate compounds that serve as essential building blocks in the overall synthetic pathway. The identification and characterization of these intermediates is fundamental to understanding the mechanistic aspects of purine derivative synthesis and optimizing reaction conditions for maximum efficiency [7] [8].

Primary intermediate compounds in purine derivative synthesis include 6-chloropurine derivatives, which serve as versatile precursors for nucleophilic substitution reactions. The 6-chloro-2-fluoropurine intermediate represents a particularly important synthetic building block, as it allows for sequential introduction of substituents at the 6-position and 2-position through regioselective nucleophilic aromatic substitution reactions [9] [10]. This intermediate can be prepared from 2-amino-6-chloropurine through diazotization and subsequent fluoride incorporation under Balz-Schiemann conditions [9].

The preparation of 6-chloropurine-2′-deoxyriboside has been achieved through enzymatic synthesis using nucleoside 2′-deoxyribosyltransferase, which catalyzes the transglycosylation between 2′-deoxycytidine and 6-chloropurine. This enzymatic approach provides significant advantages over purely chemical synthesis methods, producing the desired product in moderate yield through a single enzymatic step [8]. The resulting 6-chloropurine derivatives can be subsequently protected and activated for incorporation into oligonucleotide scaffolds or further synthetic transformations.

The structural characterization of intermediate compounds is accomplished through comprehensive analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography. For example, the regioselective alkylation of purine derivatives produces distinct isomeric products that can be differentiated through heteronuclear multiple bond correlation analysis, which provides unequivocal structural confirmation through characteristic correlation patterns between proton and carbon signals [12].

Alkylation Strategies for O⁶-Cyclohexylmethyl Group Incorporation

The incorporation of the O⁶-cyclohexylmethyl group in Nu6102 represents a critical synthetic challenge that requires careful consideration of reaction conditions and reagent selection. This substituent is essential for the biological activity of Nu6102, as it occupies the adenosine triphosphate ribose-binding pocket and contributes significantly to the compound's selectivity profile [1] [13].

The alkylation strategy for O⁶-cyclohexylmethyl group incorporation typically involves the treatment of appropriate 6-hydroxypurine or 6-chloropurine precursors with cyclohexylmethyl halides under basic conditions. The reaction can be performed using sodium or potassium alkoxides generated in situ from the corresponding alcohol and metallic sodium or potassium. Alternative approaches utilize the "DABCO-purine" intermediate, which provides enhanced reactivity toward alkylation reactions through the formation of a more reactive purine derivative [9] [10].

Direct alkylation methods involve the reaction of 6-chloropurine derivatives with cyclohexylmethanol under Mitsunobu conditions, employing triphenylphosphine and diethyl azodicarboxylate to activate the alcohol component. This approach has been successfully applied to the synthesis of various cyclohexylmethoxy purine derivatives, although careful optimization of reaction conditions is required to prevent decomposition of the sensitive purine ring system [14].

Regioselective alkylation strategies have been developed to control the site of substitution in purine derivatives. The presence of bulky substituents at the 6-position can direct alkylation to occur preferentially at the 9-position, while electronic factors influence the regioselectivity of alkylation at nitrogen atoms. For tert-alkyl substituents, specialized methods have been developed involving trimethylsilylated purines reacting with tert-alkyl halides using tin tetrachloride as a catalyst, providing direct access to N⁷-alkylated products under kinetically controlled conditions [15] [16].

The stability of the cyclohexylmethyl ether linkage under various reaction conditions has been extensively studied, with particular attention to hydrolytic stability and thermal decomposition pathways. The ether bond exhibits good stability under neutral and basic conditions but may be susceptible to cleavage under strongly acidic conditions or in the presence of certain transition metal catalysts [17]. This stability profile influences the selection of subsequent synthetic transformations and purification procedures.

Analytical characterization of cyclohexylmethoxy purine derivatives typically involves comprehensive spectroscopic analysis including proton and carbon-13 nuclear magnetic resonance spectroscopy. The cyclohexylmethyl substituent exhibits characteristic multipicity patterns in proton nuclear magnetic resonance spectra, with the methylene protons appearing as a doublet due to coupling with the cyclohexyl proton, while the cyclohexyl ring protons exhibit complex multipicity patterns characteristic of the chair conformation [13] [18].

Analytical Characterization Techniques

The comprehensive analytical characterization of Nu6102 and related purine derivatives requires sophisticated analytical methodologies that can provide detailed structural information, purity assessment, and quantitative analysis. These techniques are essential for quality control, synthetic optimization, and biological evaluation of the target compounds [19] [20].

High-Resolution Mass Spectrometry Validation

High-resolution mass spectrometry represents the gold standard for molecular weight determination and elemental composition confirmation of Nu6102 and related purine derivatives. This technique provides exceptional mass accuracy and resolving power, enabling the differentiation of closely related compounds and the identification of synthetic impurities or degradation products [20] [13].

The molecular formula of Nu6102 (C₁₈H₂₂N₆O₃S) gives rise to a calculated exact mass of 402.1474 for the protonated molecular ion [M+H]⁺. High-resolution electrospray ionization mass spectrometry consistently provides mass measurements within 2-3 parts per million of the theoretical value, confirming the elemental composition and purity of the synthesized compound [1] [2]. The fragmentation pattern observed in tandem mass spectrometry experiments provides additional structural confirmation through the identification of characteristic fragment ions corresponding to loss of the cyclohexylmethyl group and sulfonamide substituent [13].

Comprehensive mass spectrometric analysis of purine derivatives typically employs multiple ionization techniques to ensure complete characterization. Electrospray ionization operates effectively for polar purine derivatives, while atmospheric pressure chemical ionization may be preferred for less polar analogues. The selection of appropriate ionization conditions is critical for obtaining reliable quantitative data, as purine derivatives can exhibit varying ionization efficiencies depending on their substitution patterns [20].

Ultra-high-performance liquid chromatography coupled with mass spectrometry has been developed for the simultaneous quantification of multiple purine metabolites with exceptional sensitivity and selectivity. These methods typically achieve detection limits in the nanomolar range and can separate closely related structural isomers through optimized chromatographic conditions. The use of multiple reaction monitoring provides enhanced selectivity through the detection of specific fragmentation pathways characteristic of individual compounds [20].

Method validation for high-resolution mass spectrometry analysis includes assessment of linearity, accuracy, precision, and recovery across the analytical range. For Nu6102 and related compounds, linear relationships are typically observed across concentration ranges spanning three to four orders of magnitude, with correlation coefficients exceeding 0.994. Recovery studies demonstrate extraction efficiencies ranging from 85% to 103% for most purine derivatives, with relative standard deviations generally below 10% [20] [21].

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides the most comprehensive structural characterization of Nu6102 and related purine derivatives, offering detailed information about molecular connectivity, stereochemistry, and conformational behavior. Multi-dimensional nuclear magnetic resonance techniques enable complete assignment of all proton and carbon signals, providing unambiguous structural confirmation [22] [13].

Proton nuclear magnetic resonance spectroscopy of Nu6102 reveals characteristic resonances for all structural components of the molecule. The purine H-8 proton appears as a singlet around 8.3 parts per million, while the cyclohexylmethyl substituent exhibits complex multipicity patterns characteristic of the cyclohexyl ring system. The cyclohexyl protons appear as overlapping multiplets between 1.0 and 1.8 parts per million, while the methylene protons connecting the cyclohexyl ring to the oxygen atom appear as a doublet around 4.3 parts per million [22] [13].

The sulfonamide substituent provides distinctive spectroscopic signatures, with the aromatic protons of the benzene ring appearing as two sets of doublets in the aromatic region. The sulfonamide NH₂ protons typically appear as a broad singlet around 7.2 parts per million, although this signal may be exchange-broadened depending on the solvent and temperature conditions [13] [18].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the assignment of all carbon atoms in the molecule. The purine ring carbons exhibit characteristic chemical shifts, with C-2, C-4, C-5, C-6, and C-8 appearing at distinct positions that can be correlated with the substitution pattern. The cyclohexylmethyl substituent carbons appear in the aliphatic region, with the methylene carbon adjacent to oxygen typically observed around 64 parts per million [13] [23].

Advanced nuclear magnetic resonance techniques including two-dimensional correlation spectroscopy and heteronuclear multiple bond correlation provide detailed connectivity information that enables complete structural assignment. These techniques are particularly valuable for confirming the regioselectivity of substitution reactions and identifying potential isomeric impurities that may be present in synthetic samples [24] [25].

Variable temperature nuclear magnetic resonance studies have revealed important information about the conformational behavior of cyclohexylmethoxy purine derivatives. The cyclohexyl ring exhibits rapid chair-chair interconversion at room temperature, resulting in time-averaged signals in the nuclear magnetic resonance spectrum. At reduced temperatures, the interconversion rate decreases, potentially allowing observation of individual conformers [26] [25].

Quantitative nuclear magnetic resonance spectroscopy has been employed for purity assessment and quantitative analysis of Nu6102 samples. This technique offers the advantage of providing absolute quantification without the need for authentic reference standards, making it particularly valuable for newly synthesized compounds. Integration of well-resolved signals relative to internal standards enables accurate determination of compound purity and detection of synthetic impurities [24] [25].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

402.14740976 g/mol

Monoisotopic Mass

402.14740976 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X5J53DR704

Wikipedia

O6-CYCLOHEXYLMETHOXY-2-(4'-SULPHAMOYLANILINO) PURINE

Dates

Modify: 2023-08-15

Spatial competition constrains resistance to targeted cancer therapy

Katarina Bacevic, Robert Noble, Ahmed Soffar, Orchid Wael Ammar, Benjamin Boszonyik, Susana Prieto, Charles Vincent, Michael E Hochberg, Liliana Krasinska, Daniel Fisher
PMID: 29222471   DOI: 10.1038/s41467-017-01516-1

Abstract

Adaptive therapy (AT) aims to control tumour burden by maintaining therapy-sensitive cells to exploit their competition with resistant cells. This relies on the assumption that resistant cells have impaired cellular fitness. Here, using a model of resistance to a pharmacological cyclin-dependent kinase inhibitor (CDKi), we show that this assumption is valid when competition between cells is spatially structured. We generate CDKi-resistant cancer cells and find that they have reduced proliferative fitness and stably rewired cell cycle control pathways. Low-dose CDKi outperforms high-dose CDKi in controlling tumour burden and resistance in tumour spheroids, but not in monolayer culture. Mathematical modelling indicates that tumour spatial structure amplifies the fitness penalty of resistant cells, and identifies their relative fitness as a critical determinant of the clinical benefit of AT. Our results justify further investigation of AT with kinase inhibitors.


Differential Regulation of Progesterone Receptor-Mediated Transcription by CDK2 and DNA-PK

Lindsey S Treviño, Michael J Bolt, Sandra L Grimm, Dean P Edwards, Michael A Mancini, Nancy L Weigel
PMID: 26652902   DOI: 10.1210/me.2015-1144

Abstract

Progesterone receptor (PR) function is altered by cell signaling, but the mechanisms of kinase-specific regulation are not well defined. To examine the role of cell signaling in the regulation of PR transcriptional activity, we have utilized a previously developed mammalian-based estrogen-response element promoter array cell model and automated cell imaging and analysis platform to visualize and quantify effects of specific kinases on different mechanistic steps of PR-mediated target gene activation. For these studies, we generated stable estrogen-response element array cell lines expressing inducible chimeric PR that contains a swap of the estrogen receptor-α DNA-binding domain for the DNA-binding domain of PR. We have focused on 2 kinases important for steroid receptor activity: cyclin-dependent kinase 2 and DNA-dependent protein kinase. Treatment with either a Cdk1/2 inhibitor (NU6102) or a DNA-dependent protein kinase inhibitor (NU7441) decreased hormone-mediated chromatin decondensation and transcriptional activity. Further, we observed a quantitative reduction in the hormone-mediated recruitment of select coregulator proteins with NU6102 that is not observed with NU7441. In parallel, we determined the effect of kinase inhibition on hormone-mediated induction of primary and mature transcripts of endogenous genes in T47D breast cancer cells. Treatment with NU6102 was much more effective than NU7441, in inhibiting induction of PR target genes that exhibit a rapid increase in primary transcript expression in response to hormone. Taken together, these results indicate that the 2 kinases regulate PR transcriptional activity by distinct mechanisms.


Preclinical in vitro and in vivo evaluation of the potent and specific cyclin-dependent kinase 2 inhibitor NU6102 and a water soluble prodrug NU6301

Huw D Thomas, Lan-Zhen Wang, Celine Roche, Johanne Bentley, Yuzhu Cheng, Ian R Hardcastle, Bernard T Golding, Roger J Griffin, Nicola J Curtin, David R Newell
PMID: 21570822   DOI: 10.1016/j.ejca.2011.04.008

Abstract

To facilitate the evaluation of CDK2 (cyclin-dependent kinase 2) as a cancer target, the in vitro and in vivo properties of NU6102 (O⁶-cyclohexylmethyl-2-(4'-sulphamoylanilino)purine) and a water soluble prodrug (NU6301) were investigated. NU6102 selectively inhibited the growth of CDK2 WT (wild type) versus KO MEFs (knockout mouse embryo fibroblasts) (GI₅₀ (concentration required to inhibit cell growth by 50%) 14 μM versus >30 μM), and was more growth-inhibitory in p53 mutant or null versus p53 WT cells (p=0.02), and in Rb (retinoblastoma protein) WT SKUT-1B versus SKUT 1 Rb deficient cells (p=0.01). In SKUT-1B cells NU6102 induced a G2 arrest, inhibition of Rb phosphorylation and cytotoxicity (LC₅₀ 2.6 μM for a 24h exposure). The prodrug NU6301 rapidly generated NU6102 in vitro in mouse plasma, and tumour NU6102 levels in vivo consistent with activity in vitro. Eight or 12 hourly dosing of 120 mg/kg NU6301 for 10 days was well tolerated in SKUT-1B tumour-bearing mice and inhibited Rb phosphorylation in tumour tissue. Two (8 hourly dosing) and 3 (12 hourly dosing) day tumour growth delay was observed (p=0.04 and p=0.007, respectively) following NU6301 administration. NU6102 and its prodrug NU6301 have pharmacological properties consistent with CDK2 inhibition, and represent useful tool molecules for the evaluation of CDK2 as a target in cancer.


Dissecting the determinants of cyclin-dependent kinase 2 and cyclin-dependent kinase 4 inhibitor selectivity

David J Pratt, Jo Bentley, Philip Jewsbury, F Tom Boyle, Jane A Endicott, Martin E M Noble
PMID: 16942020   DOI: 10.1021/jm060216x

Abstract

Cyclin dependent kinases are a key family of kinases involved in cell cycle regulation and are an attractive target for cancer chemotherapy. The roles of four residues of the cyclin-dependent kinase active site in inhibitor selectivity were investigated by producing cyclin-dependent kinase 2 mutants bearing equivalent cyclin-dependent kinase 4 residues, namely F82H, L83V, H84D, and K89T. Assay of the mutants with a cyclin-dependent kinase 4-selective bisanilinopyrimidine shows that the K89T mutation is primarily responsible for the selectivity of this compound. Use of the cyclin-dependent kinase 2-selective 6-cyclohexylmethoxy-2-(4'-sulfamoylanilino)purine (NU6102) shows that K89T has no role in the selectivity, while the remaining three mutations have a cumulative influence. The results indicate that certain residues that are not frequently considered in structure-aided kinase inhibitor design have an important role to play.


Structure-based design of a potent purine-based cyclin-dependent kinase inhibitor

Thomas G Davies, Johanne Bentley, Christine E Arris, F Thomas Boyle, Nicola J Curtin, Jane A Endicott, Ashleigh E Gibson, Bernard T Golding, Roger J Griffin, Ian R Hardcastle, Philip Jewsbury, Louise N Johnson, Veronique Mesguiche, David R Newell, Martin E M Noble, Julie A Tucker, Lan Wang, Hayley J Whitfield
PMID: 12244298   DOI: 10.1038/nsb842

Abstract

Aberrant control of cyclin-dependent kinases (CDKs) is a central feature of the molecular pathology of cancer. Iterative structure-based design was used to optimize the ATP- competitive inhibition of CDK1 and CDK2 by O(6)-cyclohexylmethylguanines, resulting in O(6)-cyclohexylmethyl-2-(4'- sulfamoylanilino)purine. The new inhibitor is 1,000-fold more potent than the parent compound (K(i) values for CDK1 = 9 nM and CDK2 = 6 nM versus 5,000 nM and 12,000 nM, respectively, for O(6)-cyclohexylmethylguanine). The increased potency arises primarily from the formation of two additional hydrogen bonds between the inhibitor and Asp 86 of CDK2, which facilitate optimum hydrophobic packing of the anilino group with the specificity surface of CDK2. Cellular studies with O(6)-cyclohexylmethyl-2-(4'- sulfamoylanilino) purine demonstrated inhibition of MCF-7 cell growth and target protein phosphorylation, consistent with CDK1 and CDK2 inhibition. The work represents the first successful iterative synthesis of a potent CDK inhibitor based on the structure of fully activated CDK2-cyclin A. Furthermore, the potency of O(6)-cyclohexylmethyl-2-(4'- sulfamoylanilino)purine was both predicted and fully rationalized on the basis of protein-ligand interactions.


Study of a ligand complexed with Cdk2/Cdk4 by computer simulation

Yongjun Jiang, Jianwei Zou, Chunshan Gui
PMID: 15928920   DOI: 10.1007/s00894-005-0263-8

Abstract

Cyclin-dependent kinases (Cdks) play important roles in the regulation of the cell cycle. Their inhibitors have entered clinical trials to treat cancer. Very recently, Davis et al. (Nat Struct Biol 9:745-749, 2002) have found a ligand NU6102, which has a high affinity with cyclin-dependent kinase 2 (K(i) = 6 nM) but a low affinity with cyclin-dependent kinase 4 (K(i) = 1,600 nM). To understand the selectivity, we use homology modeling, molecular docking, molecular dynamics and free-energy calculations to analyze the interactions. A rational 3D model of the Cdk4-NU6102 complex is built. Asp86 is a key residue that recognizes NU6102 more effectively with Cdk2 rather than Cdk4. Good binding free energies are obtained. Energetic analysis reveals that van der Waals interaction and nonpolar contributions to solvent are favorable in the formation of complexes and the sulfonamide group of the ligand plays a crucial role for binding selectivity between Cdk2 and Cdk4.


Identification and Characterization of an Irreversible Inhibitor of CDK2

Elizabeth Anscombe, Elisa Meschini, Regina Mora-Vidal, Mathew P Martin, David Staunton, Matthis Geitmann, U Helena Danielson, Will A Stanley, Lan Z Wang, Tristan Reuillon, Bernard T Golding, Celine Cano, David R Newell, Martin E M Noble, Stephen R Wedge, Jane A Endicott, Roger J Griffin
PMID: 26320860   DOI: 10.1016/j.chembiol.2015.07.018

Abstract

Irreversible inhibitors that modify cysteine or lysine residues within a protein kinase ATP binding site offer, through their distinctive mode of action, an alternative to ATP-competitive agents. 4-((6-(Cyclohexylmethoxy)-9H-purin-2-yl)amino)benzenesulfonamide (NU6102) is a potent and selective ATP-competitive inhibitor of CDK2 in which the sulfonamide moiety is positioned close to a pair of lysine residues. Guided by the CDK2/NU6102 structure, we designed 6-(cyclohexylmethoxy)-N-(4-(vinylsulfonyl)phenyl)-9H-purin-2-amine (NU6300), which binds covalently to CDK2 as shown by a co-complex crystal structure. Acute incubation with NU6300 produced a durable inhibition of Rb phosphorylation in SKUT-1B cells, consistent with it acting as an irreversible CDK2 inhibitor. NU6300 is the first covalent CDK2 inhibitor to be described, and illustrates the potential of vinyl sulfones for the design of more potent and selective compounds.


Cyclin A2 and its associated kinase activity are required for optimal induction of progesterone receptor target genes in breast cancer cells

Nicole L Moore, Dean P Edwards, Nancy L Weigel
PMID: 25220500   DOI: 10.1016/j.jsbmb.2014.09.009

Abstract

A role for the cell cycle protein cyclin A2 in regulating progesterone receptor (PR) activity is emerging. This study investigates the role of cyclin A2 in regulating endogenous PR activity in T47D breast cancer cells by depleting cyclin A2 expression and measuring PR target genes using q-RT-PCR. Targets examined included genes induced by the PR-B isoform more strongly than PR-A (SGK1, FKBP5), a gene induced predominantly by PR-A (HEF1), genes induced via PR tethering to other transcription factors (p21, p27), a gene induced in part via extra-nuclear PR signaling mechanisms (cyclin D1) and PR-repressed genes (DST, IL1R1). Progestin induction of target genes was reduced following cyclin A2 depletion. However, cyclin A2 depletion did not diminish progestin target gene repression. Furthermore, inhibition of the associated Cdk2 kinase activity of cyclin A2 also reduced progestin induction of target genes, while Cdk2 enhanced the interaction between PR and cyclin A2. These results demonstrate that cyclin A2 and its associated kinase activity are important for progestin-induced activation of endogenous PR target genes in breast cancer cells.


Selective chemical inhibition as a tool to study Cdk1 and Cdk2 functions in the cell cycle

Liliana Krasinska, Emilie Cot, Daniel Fisher
PMID: 18583935   DOI: 10.4161/cc.7.12.6101

Abstract

Cyclin-dependent kinases are highly conserved among all eukaryotes, and have essential roles in the cell cycle. However, these roles are still only poorly understood at a molecular level, partly due to the functional redundancy of different Cdk complexes. Indeed, mice knockouts have even thrown into some doubt the assumed essential roles for Cdk2-cyclin E in triggering S-phase, but this is almost certainly due to compensation by Cdk1 complexes. By combining both knockout approaches and chemical Cdk inhibition in Xenopus egg extracts, we have shown that one reason for functional redundancy of Cdk control of S-phase is that Cdk activity required to trigger S-phase is very low. Cdk1 contributes to this activity even in the presence of Cdk2, and Cdk activity at this stage does not show "switch-like" regulation, as at the onset of mitosis. It is important to try to confirm and extend these findings to other cell-types, and to explain why different cells might have evolved different requirements for Cdk activity. In this paper, we present data that suggest that selective chemical Cdk inhibition will be a useful tool towards achieving this goal.


Novel structural features of CDK inhibition revealed by an ab initio computational method combined with dynamic simulations

Lucy Heady, Marivi Fernandez-Serra, Ricardo L Mancera, Sian Joyce, Ashok R Venkitaraman, Emilio Artacho, Chris-Kriton Skylaris, Lucio Colombi Ciacchi, Mike C Payne
PMID: 16913703   DOI: 10.1021/jm060190+

Abstract

The rational development of specific inhibitors for the approximately 500 protein kinases encoded in the human genome is impeded by a poor understanding of the structural basis for the activity and selectivity of small molecules that compete for ATP binding. Combining classical dynamic simulations with a novel ab initio computational approach linear-scalable to molecular interactions involving thousands of atoms, we have investigated the binding of five distinct inhibitors to the cyclin-dependent kinase CDK2. We report here that polarization and dynamic hydrogen bonding effects, so far undetected by crystallography, affect both their activity and selectivity. The effects arise from the specific solvation patterns of water molecules in the ATP binding pocket or the intermittent formation of hydrogen bonds during the dynamics of CDK/inhibitor interactions and explain the unexpectedly high potency of certain inhibitors such as 3-(3H-imidazol-4-ylmethylene)-5-methoxy-1,3-dihydro-indol-2-one (SU9516). The Lys89 residue in the ATP-binding pocket of CDK2 is observed to form temporary hydrogen bonds with the three most potent inhibitors. This residue is replaced in CDK4 by Thr89, whose shorter side-chain cannot form similar bonds, explaining the relative selectivity of the inhibitors for CDK2. Our results provide a generally applicable computational method for the analysis of biomolecular structures and reveal hitherto unrecognized features of the interaction between protein kinases and their inhibitors.


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